Pre-Acylated Dipeptide Coupling Advantage
Direct acylation of the pseudoproline monomer H-Thr(ΨMe,Mepro)-OH with incoming amino acids is challenging due to steric hindrance at the oxazolidine nitrogen. A flow chemistry study demonstrated that in situ acylation of the monomer with various proteinogenic amino acids required 3-5 equivalents of activated amino acid and achieved only ~75% coupling efficiency for most residues, with certain residues (e.g., Asp) showing efficiencies as low as 8% [1]. Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH eliminates this bottleneck entirely by supplying the Leu residue already pre-acylated onto the oxazolidine nitrogen, enabling routine, high-efficiency incorporation without the need for excess reagents or extended coupling times .
| Evidence Dimension | Coupling efficiency of incoming amino acid to pseudoproline moiety |
|---|---|
| Target Compound Data | Pre-acylated Leu-Thr dipeptide; no hindered acylation step required |
| Comparator Or Baseline | Direct coupling of amino acid to pseudoproline monomer (H-Thr(ΨMe,Mepro)-OH): ~75% efficiency for most residues; Asp 8%; requires 3-5 equivalents |
| Quantified Difference | Qualitative improvement; avoids a 25-92% yield loss associated with monomer acylation step |
| Conditions | Flow peptide synthesis conditions with 3-5 eq. Fmoc-Xaa-OH |
Why This Matters
For procurement, selecting the pre-formed dipeptide eliminates a known high-failure coupling step, reducing reagent waste, synthesis time, and risk of incomplete sequence elongation.
- [1] García-Martín, F., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(6), 1086-1094. View Source
